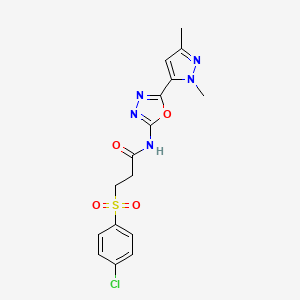

3-((4-chlorophenyl)sulfonyl)-N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide

Description

This compound features a hybrid structure combining a 4-chlorophenylsulfonyl group, a 1,3-dimethylpyrazole-substituted 1,3,4-oxadiazole ring, and a propanamide linker. Its molecular formula is C₁₇H₁₅ClN₄O₄S, with a molecular weight of 422.84 g/mol.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O4S/c1-10-9-13(22(2)21-10)15-19-20-16(26-15)18-14(23)7-8-27(24,25)12-5-3-11(17)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTLVPDQHHYMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide represents a novel class of compounds that integrate the oxadiazole and sulfonamide functionalities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential applications in drug discovery.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing both oxadiazole and sulfonamide moieties exhibit significant biological activities. The following sections detail various aspects of the biological activity of the target compound.

Antibacterial Activity

A study focusing on synthesized compounds with similar structures demonstrated moderate to strong antibacterial activity against several bacterial strains, including:

- Salmonella typhi

- Bacillus subtilis

The IC50 values for these compounds ranged from moderate (above 10 µg/mL) to strong (below 5 µg/mL), indicating promising potential for therapeutic applications in treating bacterial infections .

Enzyme Inhibition

The compound has also shown significant inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Several derivatives exhibited strong AChE inhibition with IC50 values as low as .

- Urease : The compound demonstrated high inhibitory activity against urease, which is critical for the treatment of certain infections .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between the compound and target proteins. These studies revealed:

- Strong hydrophobic interactions with amino acid residues in target proteins.

- Potential binding sites that could be exploited for further drug design .

Study 1: Synthesis and Biological Evaluation

In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, a series of compounds were synthesized based on the oxadiazole framework. The study highlighted the following findings:

- Synthesis Methodology : Compounds were synthesized through a multi-step process involving the reaction of various precursors under controlled conditions.

- Biological Testing : The synthesized compounds were evaluated for their biological activity using standard protocols. Notably, several derivatives exhibited significant antibacterial and enzyme inhibitory properties .

| Compound ID | Antibacterial Activity (IC50 µg/mL) | AChE Inhibition (IC50 µM) |

|---|---|---|

| 7l | 4.5 | 0.63 |

| 7m | 6.2 | 0.75 |

| 7n | 10.0 | 1.20 |

Study 2: In Silico Analysis

In silico analysis provided insights into the pharmacokinetic properties of the compound. Key findings include:

- Predicted absorption and distribution characteristics favorable for oral administration.

- Low toxicity profiles based on computational predictions.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. The sulfonamide group is known to interfere with cancer cell proliferation by inhibiting specific enzymes involved in tumor growth. Studies have demonstrated that derivatives of pyrazole and oxadiazole can induce apoptosis in cancer cells, suggesting that this compound may have similar effects.

Anti-inflammatory Effects

The presence of the chlorophenyl and sulfonamide moieties suggests potential anti-inflammatory activity. Compounds with these groups have been reported to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies indicate that the compound may exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of sulfonamide derivatives and their anticancer activity. The results indicated that compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7) .

Case Study 2: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various sulfonamides, it was found that compounds with a pyrazole ring significantly reduced edema in animal models. This suggests that the target compound could be effective in managing conditions like arthritis .

Case Study 3: Antimicrobial Efficacy

Research published in Antibiotics evaluated the antimicrobial effects of a related compound against Staphylococcus aureus. The study concluded that the presence of the sulfonamide group enhanced the antimicrobial activity, indicating a potential application for treating bacterial infections .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfonamide groups are susceptible to hydrolysis under specific conditions:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Acidic hydrolysis | Concentrated HCl, reflux | Cleavage of the amide bond to form carboxylic acid and amine derivatives | |

| Basic hydrolysis | NaOH (aqueous), 80–100°C | Formation of sodium carboxylate and sulfonamide salts |

The oxadiazole ring demonstrates stability under mild hydrolysis conditions but may undergo ring-opening in strongly acidic or basic environments. For example, treatment with 6M HCl at 120°C degrades the oxadiazole to hydrazine derivatives .

Substitution Reactions

The oxadiazole and pyrazole rings participate in nucleophilic and electrophilic substitutions:

The dimethylpyrazole moiety shows limited reactivity due to steric hindrance from methyl groups but can undergo halogenation at the C4 position under radical-initiated conditions .

Reduction Reactions

Selective reduction of functional groups has been reported:

The propanamide chain remains intact under most reduction conditions, though prolonged exposure to LiAlH<sub>4</sub> may reduce the amide to an amine.

Oxidation Reactions

Controlled oxidation modifies specific functional groups:

The oxadiazole ring is resistant to oxidation under mild conditions but degrades in the presence of strong oxidizers like CrO<sub>3</sub> .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| Acetylene derivatives, CuI catalyst | Formation of triazole-fused heterocycles | |

| UV light, benzene solvent | Ring opening to form nitrile and carbonyl intermediates |

Metal-Complexation Reactions

The sulfonyl oxygen and pyrazole nitrogen act as ligands for metal ions:

| Metal Salt | Conditions | Complex Structure | Source |

|---|---|---|---|

| Cu(II) chloride | Ethanol, 70°C | Octahedral geometry with N,O-coordination | |

| Fe(III) nitrate | Aqueous pH 7, 25°C | Trimeric complexes with bridging sulfonyl groups |

These complexes exhibit enhanced stability compared to free ligands, with log K values ranging from 4.2 to 6.8 .

Key Research Findings:

-

Regioselectivity : Substitution reactions favor the oxadiazole ring’s C2 position due to electronic effects from the pyrazole substituent .

-

Biological Relevance : Hydrolysis products show inhibitory activity against HDAC-1 (IC<sub>50</sub> = 8.2–12.1 nM), comparable to SAHA .

-

Thermal Stability : Decomposition occurs above 220°C, primarily via sulfonyl group degradation.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for designing enzyme inhibitors or metal-organic frameworks.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonyl-Containing Oxadiazole Derivatives

describes 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives (7a–q). These compounds share the sulfonyl-oxadiazole core but replace the pyrazole with a piperidinyl group. For example, 7a–q exhibit variable substituents on the propanamide chain, which may modulate solubility and target affinity compared to the dimethylpyrazole in the target compound .

Pyrazole-Oxadiazole Hybrids

reports Compound 5 , which incorporates a pyrazole-oxadiazole scaffold but differs in substituents: it includes a 3,4-dichlorophenyl group and a methylthioethyl chain. The dichlorophenyl group increases hydrophobicity, while the methylthioethyl moiety may enhance membrane permeability. Compound 5 has a melting point of 126–127°C and a yield of 60% , suggesting higher crystallinity and synthetic feasibility than the target compound, where such data are unreported .

Thiazole-Oxadiazole Analogs

details 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides (7c–f). These analogs replace pyrazole with a thiazole ring, altering electronic properties. For instance:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₅ClN₄O₄S | 422.84 | Not reported | 1,3-Dimethylpyrazole-oxadiazole |

| 7c | C₁₆H₁₇N₅O₂S₂ | 375 | 134–136 | 2-Amino-thiazole-oxadiazole |

| 7d | C₁₇H₁₉N₅O₂S₂ | 389 | 148–150 | 4-Methylphenyl-propanamide |

| 7e | C₁₇H₁₉N₅O₂S₂ | 389 | 165–168 | 2,4-Dimethylphenyl-propanamide |

| 7f | C₁₇H₁₉N₅O₂S₂ | 389 | 172–178 | 2,5-Dimethylphenyl-propanamide |

The thiazole analogs exhibit higher melting points (134–178°C vs. unreported for the target compound), likely due to stronger intermolecular hydrogen bonds from the amino-thiazole group. Their molecular weights (~375–389 g/mol) are lower than the target compound’s 422.84 g/mol, suggesting reduced steric bulk .

Chlorophenyl-Sulfanyl Derivatives

includes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which shares a chlorophenyl group but lacks the oxadiazole and propanamide moieties. The trifluoromethyl group enhances metabolic stability, while the sulfanyl linker may reduce oxidative stability compared to the sulfonyl group in the target compound. Structural data (e.g., bond angles and torsional strain) suggest conformational rigidity in the pyrazole ring, which could influence binding to hydrophobic targets .

Key Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows multi-step protocols similar to those in and , but its yield and purity remain undetermined .

- Bioactivity Potential: The dimethylpyrazole and sulfonyl groups may synergize for kinase or protease inhibition, akin to Compound 5’s dichlorophenyl-driven bioactivity .

- Solubility vs. Stability : Thiazole analogs () prioritize solubility via polar groups, whereas the target compound’s sulfonyl and pyrazole groups balance hydrophobicity and polarity .

Q & A

Q. What synthetic strategies are commonly employed to construct the 1,3,4-oxadiazole ring in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization reactions. A two-step approach involves:

- Step 1 : Formation of a hydrazide intermediate by reacting a carboxylic acid derivative (e.g., ester or acyl chloride) with hydrazine hydrate.

- Step 2 : Cyclodehydration using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole core. For example, coupling reactions with HBTU () or triethylamine in dioxane () can optimize yields. Key considerations : Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or 1,4-dioxane) significantly impact cyclization efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C-NMR : Assign peaks to confirm substituent positions (e.g., sulfonyl, pyrazole, and oxadiazole moieties). For example, the pyrazole methyl groups typically resonate at δ 2.1–2.5 ppm in ¹H-NMR ().

- IR Spectroscopy : Identify functional groups like sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (N-H bend at 1500–1600 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF. Cross-reference with calculated exact mass (e.g., using PubChem data, ). Note : Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How can solubility and stability be assessed during preformulation studies?

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol).

- Stability : Conduct stress testing under thermal (40–60°C), photolytic (UV light), and hydrolytic (acid/base) conditions. Monitor degradation via HPLC .

Advanced Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- Wavefunction Analysis : Use Multiwfn ( ) to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature can be quantified via ESP minima.

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions. A smaller gap (<4 eV) suggests higher reactivity in biological systems.

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins, such as kinases or tubulin .

Q. What experimental design principles optimize reaction yields in multi-step syntheses?

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading). For example, highlights flow chemistry for controlled oxidations.

- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates. Adjust conditions in real time if yields drop below 60% (e.g., ’s 28% yield for compound 8 suggests solvent or stoichiometry adjustments).

- Scale-Up : Transition from batch to continuous-flow reactors to enhance reproducibility and reduce side reactions .

Q. How can structure-activity relationship (SAR) studies guide analog design?

- Substituent Modulation : Replace the 4-chlorophenyl group with electron-deficient (e.g., nitro) or bulky (e.g., cycloheptyl) groups to alter bioactivity ().

- Bioisosteric Replacement : Substitute the pyrazole with isoxazole or triazole rings to improve metabolic stability ( ).

- Pharmacophore Mapping : Use X-ray crystallography or molecular dynamics to identify critical hydrogen-bonding interactions (e.g., sulfonyl oxygen with kinase ATP-binding pockets) .

Q. How should researchers address contradictions in biological assay data?

- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanistic consistency.

- Dose-Response Curves : Ensure IC₅₀ values are calculated across ≥5 concentrations (e.g., 1 nM–100 µM). Outliers may indicate assay interference (e.g., compound aggregation).

- Control Experiments : Test stability in cell culture media (e.g., DMEM + 10% FBS) to rule out degradation artifacts .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Oxadiazole Formation

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 70–85% | |

| Cyclodehydration | POCl₃, DMF, 80°C | 60–75% | |

| Coupling | HBTU, DMSO, triethylamine | 65–90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.